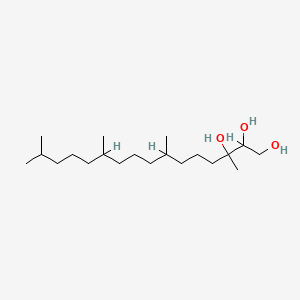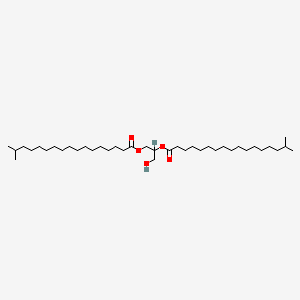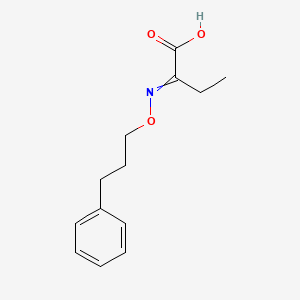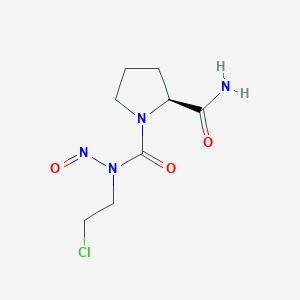
N-tetradecanoyltaurine(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tetradecanoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-tetradecanoyltaurine; major species at pH 7.3. It is a conjugate base of a N-tetradecanoyltaurine.
Aplicaciones Científicas De Investigación
Tellurene and Its Applications
Tellurene in Electronics and Energy Devices : Tellurene, a form of tellurium (Te), shows promising applications in electronics, sensors, optoelectronics, and energy devices due to its multifunctional properties, including semiconducting, photoconductive, thermoelectric, and piezoelectric characteristics. This has led to advances in understanding its fundamental properties and applications in prototypical devices (Wu et al., 2018).
Tellurium in Chemical and Biological Functions : As part of the N-acylhomoserine lactone family, tellurium-related compounds have demonstrated potent antibacterial properties against Gram-positive bacteria. This suggests their potential use in microbial interference and iron solubilization strategies, highlighting additional biological functions beyond known autoinducers (Kaufmann et al., 2005).
N-Oxyl Compounds in Electrocatalysis : N-Oxyl compounds, including those related to tellurium, have seen extensive use in electrosynthetic reactions. Their electrochemical properties facilitate a wide range of electrosynthetic reactions, contributing to structural properties and mechanisms in chemical and electrochemical catalysis (Nutting et al., 2018).
Tellurium in Organic Synthesis : Tellurium compounds serve as reducing agents in organic synthesis, useful in reduction processes of various organic substrates. Their use is advantageous due to mild experimental conditions and selectivity, highlighting their role in the radical reaction and the reduction of carbon-heteroatom bonds (Petragnani, 1998).
Tellurium Nanostructures in Biology : Emerging applications of tellurium nanostructures in biology include antibacterial, antiinflammatory, and immuno-modulating properties. These nanostructures have been utilized in biosensors, imaging, targeted drug delivery systems, and possess novel lipid-lowering, antioxidant, and free radical scavenging properties (Zare et al., 2017).
Propiedades
Nombre del producto |
N-tetradecanoyltaurine(1-) |
|---|---|
Fórmula molecular |
C16H32NO4S- |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-(tetradecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21)/p-1 |
Clave InChI |
XPZFMHCHEWYIGE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




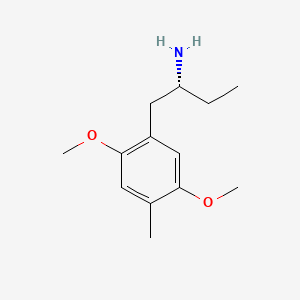
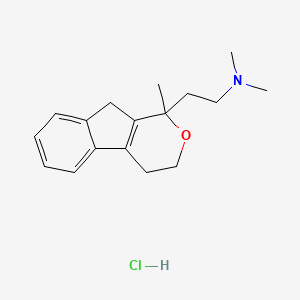
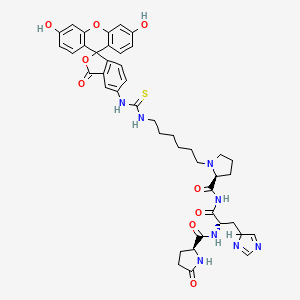
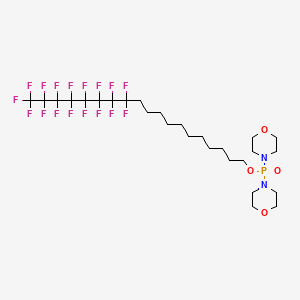
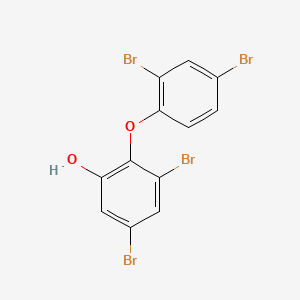
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
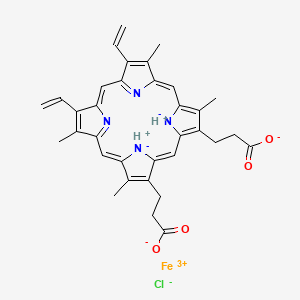
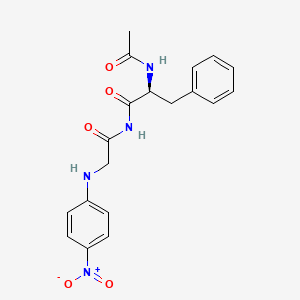
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
